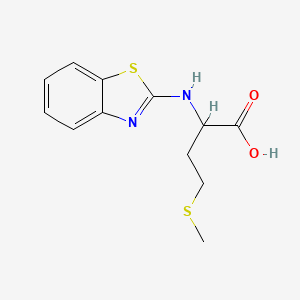

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid

CAS No.: 436810-97-8

Cat. No.: VC1979510

Molecular Formula: C12H14N2O2S2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436810-97-8 |

|---|---|

| Molecular Formula | C12H14N2O2S2 |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-4-methylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C12H14N2O2S2/c1-17-7-6-9(11(15)16)14-12-13-8-4-2-3-5-10(8)18-12/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | WQBVDLYLCFPUNZ-UHFFFAOYSA-N |

| SMILES | CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1 |

| Canonical SMILES | CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1 |

Introduction

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is a synthetic organic compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of this compound incorporates a benzothiazole moiety linked to an amino acid-like backbone, which provides potential for diverse pharmacological applications.

Structural Features

The chemical structure of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid includes:

-

A benzothiazole ring system, which is a fused aromatic ring containing sulfur and nitrogen.

-

An amino group attached to the benzothiazole at the second position.

-

A butyric acid chain with a methylsulfanyl (–SCH3) substituent at the fourth position.

This unique arrangement contributes to the compound's chemical reactivity and biological activity.

Synthesis

The synthesis of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid typically involves:

-

Formation of Benzothiazole Core: The benzothiazole ring is synthesized via cyclization reactions involving ortho-amino thiophenols and carbonyl compounds.

-

Functionalization: The amino group at position 2 is reacted with precursors like methylsulfanyl-substituted butyric acids or their derivatives under controlled conditions.

-

Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.

Biological Activities

Benzothiazole derivatives, including compounds structurally similar to 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid, exhibit several pharmacological activities:

-

Anticancer Properties:

-

Antimicrobial Activity:

-

Anti-inflammatory Effects:

-

Neurological Applications:

Mechanistic Insights

The biological activity of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is attributed to its ability to interact with key enzymes and receptors:

-

Enzyme Inhibition:

-

The compound may act as an inhibitor of enzymes such as MAO-B or cholinesterases, contributing to its neuroprotective effects.

-

-

Receptor Binding:

-

Its structural features allow binding to specific receptor sites, influencing signal transduction pathways.

-

Potential Applications

Given its structural characteristics and biological activities, this compound holds promise in:

-

Cancer Therapy: As a lead molecule for designing anticancer agents targeting specific pathways.

-

Antimicrobial Agents: For combating drug-resistant bacterial strains.

-

Neuroprotective Drugs: In the treatment of Alzheimer’s disease and depression.

Limitations and Future Directions

-

Toxicity Studies: Comprehensive evaluation of cytotoxicity in non-cancerous cells is needed.

-

Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are essential for drug development.

-

Structural Optimization: Modifications can enhance potency and selectivity for specific targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume